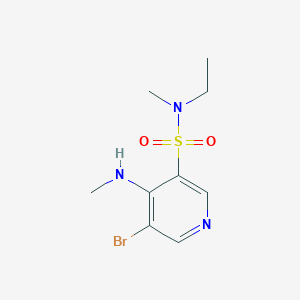

5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is an organic compound with the molecular formula C9H14BrN3O2S. This compound is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and a sulfonamide group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide typically involves the following steps:

Alkylation: The addition of ethyl and methyl groups to the nitrogen atoms.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, alkylation, and sulfonation processes under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Table 1: Structural Features of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

| Feature | Description |

|---|---|

| Pyridine Ring | Core structure with various substituents |

| Bromine Atom | Acts as a leaving group in coupling reactions |

| Sulfonamide Group | Known for nucleophilic substitution reactions |

| Methylamino Group | Enhances electron donation, affecting reactivity |

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Starting Material | 5-bromo-2-methylpyridin-3-amine |

| Reagents Used | Sulfonyl chlorides, ethyl halides, methyl halides |

| Key Reactions | N-Alkylation, cross-coupling |

Antimicrobial Activity

This compound has shown potential as a lead compound for developing new antimicrobial agents. Its sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism positions it as a candidate for further investigation in antibacterial drug development.

Anti-inflammatory Properties

The compound's structural features may also allow it to interact with specific biological targets involved in inflammatory pathways. Preliminary studies suggest that similar sulfonamide derivatives exhibit anti-inflammatory activity, making this compound a potential candidate for treating inflammatory diseases.

Interaction Studies

Ongoing research focuses on elucidating the binding affinity of this compound with various biological targets such as enzymes and receptors. Understanding these interactions will help clarify its mechanism of action and therapeutic effects.

Case Studies and Research Findings

Research has highlighted the importance of structural modifications in enhancing the efficacy of pyridine-based compounds. For instance, studies on related compounds have indicated varying degrees of biological activity based on specific structural alterations. The unique combination of bromine and sulfonamide functionalities in this compound could lead to novel therapeutic applications.

Notable Research Findings

- Inhibition Studies : Related sulfonamide derivatives have demonstrated effective inhibition against bacterial enzymes, supporting the potential application of this compound in antibiotic development.

- Pharmacokinetics : The presence of both ethyl and methyl groups may influence the pharmacokinetic properties of the compound, affecting absorption and distribution within biological systems.

Mechanism of Action

The mechanism of action of 5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

5-Bromonicotinic Acid Methyl Ester: Similar in structure but with a carboxylate ester group instead of a sulfonamide group.

2-Bromo-6-methylpyridine: Similar in structure but with a different substitution pattern on the pyridine ring.

Uniqueness

5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

5-Bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted at various positions:

- 5-position : Bromine atom

- 3-position : Sulfonamide group

- 4-position : Methylamino group

- N-atoms : Ethyl and methyl groups

This arrangement contributes to its reactivity and potential biological functions. The sulfonamide moiety is particularly noteworthy for its ability to engage in nucleophilic substitution reactions, while the bromine atom can act as a leaving group in coupling reactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Starting Material : 5-bromo-2-methylpyridin-3-amine.

- Reaction with Sulfonyl Chlorides : To introduce the sulfonamide functionality.

- N-Alkylation Reactions : Using ethyl and methyl halides to achieve the desired substitutions.

- Palladium-Catalyzed Cross-Coupling : Efficiently forming the compound through modern synthetic techniques.

Antimicrobial Potential

Research indicates that sulfonamide derivatives, including this compound, may inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition can lead to antimicrobial effects, positioning the compound as a candidate for developing new antibacterial agents .

Anti-inflammatory Activity

The structural characteristics of this compound suggest it may have anti-inflammatory properties. Similar compounds have been studied for their ability to modulate inflammatory pathways, making this compound a potential lead in anti-inflammatory drug development .

Binding Affinity Studies

Interaction studies focusing on binding affinities with various biological targets (enzymes and receptors) are essential for elucidating the mechanism of action of this compound. Preliminary findings from related compounds indicate promising therapeutic effects that warrant further investigation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| N,N-Diethyl-4-(methylamino)pyridine-3-sulfonamide | Structure | Similar framework; therapeutic applications |

| 5-Amino-N,N-diethylpyridin-2-sulfonamide | Structure | Known for antibacterial properties |

| 4-Methyl-N,N-diethylpyridin-3-sulfonamide | Structure | Exhibits anti-inflammatory activity |

The presence of the bromine atom at the 5-position combined with both N-alkyl groups distinguishes this compound from its analogs, potentially affecting its pharmacokinetic properties and biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the broad spectrum of activities associated with sulfonamide derivatives. For instance:

- A study indicated that certain sulfonamides exhibit significant cytotoxic potential against various cancer cell lines, showcasing their potential as anticancer agents .

- Another investigation into pyrazolo[4,3-c]pyridine sulfonamides demonstrated their inhibitory activity against human carbonic anhydrases, which are relevant in numerous pathological conditions .

These findings emphasize the importance of further exploring this compound's biological activities.

Properties

Molecular Formula |

C9H14BrN3O2S |

|---|---|

Molecular Weight |

308.20 g/mol |

IUPAC Name |

5-bromo-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide |

InChI |

InChI=1S/C9H14BrN3O2S/c1-4-13(3)16(14,15)8-6-12-5-7(10)9(8)11-2/h5-6H,4H2,1-3H3,(H,11,12) |

InChI Key |

YLEODKJOZDFFOR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CN=CC(=C1NC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.